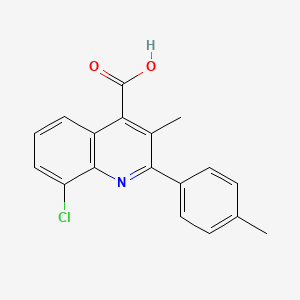

8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are significant due to their wide range of biological activities and their role as building blocks in the synthesis of various pharmacologically active compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of 2-chloroquinoline derivatives with appropriate reagents. One common method includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the use of molecular iodine as a catalyst in ethanol, which provides a mild and efficient route for the synthesis of quinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and solvents is often preferred to minimize the environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Applications De Recherche Scientifique

8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has numerous applications in scientific research:

Mécanisme D'action

The mechanism of action of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

2-Hydroxyquinoline-4-carboxylic acid: Known for its antioxidant properties.

3-Hydroxyquinoline-4-carboxylic acid: Exhibits similar biological activities but with different potency.

Quinoline-4-carboxylic acid derivatives: These compounds share the quinoline core structure but differ in their substituents, leading to variations in their biological and chemical properties.

Uniqueness: 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to the presence of the chloro and methyl groups, which can significantly influence its reactivity and biological activity compared to other quinoline derivatives .

Activité Biologique

8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS Number: 862647-92-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₄ClNO₂. The compound features a quinoline backbone, which is known for its biological significance, particularly in the development of pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄ClNO₂ |

| Molecular Weight | 313.76 g/mol |

| CAS Number | 862647-92-5 |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. The compound has shown promising activity against various bacterial strains.

-

Antibacterial Activity :

- In vitro tests revealed that this quinoline derivative exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it was assessed against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- A study reported MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating moderate to strong antibacterial potential .

- Antifungal Activity :

Cytotoxicity

Cytotoxicity assays conducted on mammalian cell lines (e.g., Vero cells) indicated that the compound exhibits relatively low toxicity, with IC50 values significantly higher than the MIC values observed for bacterial strains. This suggests a favorable therapeutic index for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Chlorine Substitution : The presence of the chlorine atom at the 8-position enhances lipophilicity and may contribute to increased membrane permeability.

- Methyl Groups : The methyl groups at positions 3 and 4 on the phenyl ring are believed to influence the compound's interaction with biological targets, enhancing its potency against microbial strains.

Case Studies

- Study on Antitubercular Activity :

- Evaluation Against Fungal Infections :

Propriétés

IUPAC Name |

8-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-6-8-12(9-7-10)16-11(2)15(18(21)22)13-4-3-5-14(19)17(13)20-16/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJIZEXSHJAZDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.